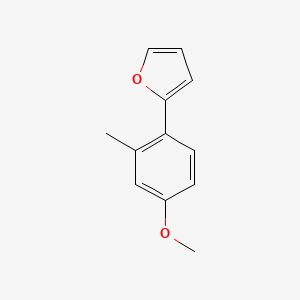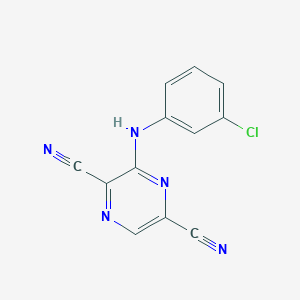
3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 3-chlorophenylamino group and two cyano groups at the 2 and 5 positions. Compounds with pyrazine scaffolds are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-chloroaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:
Aminodehalogenation: Reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines.
Cyclization: Using cyclization reactions to form the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
科学研究应用
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The exact mechanism of action of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
属性
CAS 编号 |
918410-39-6 |
|---|---|
分子式 |
C12H6ClN5 |
分子量 |
255.66 g/mol |
IUPAC 名称 |
3-(3-chloroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
InChI 键 |
QVGJEBMQWUQJGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CN=C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


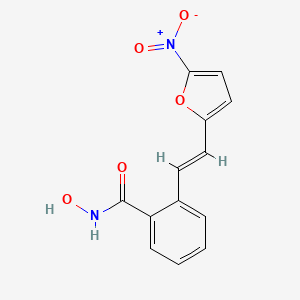
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
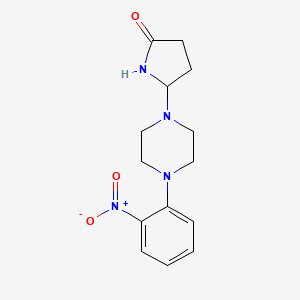
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)


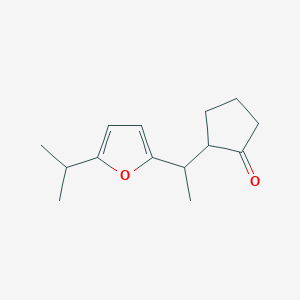

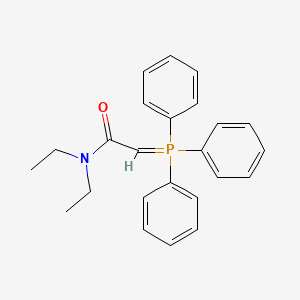

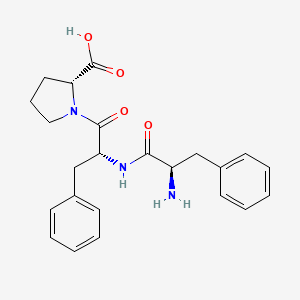
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
